Isoscoparin-2'-beta-D-glucopyranoside

Antioxidant Free Radical Scavenging Flavonoid C-glycosides

Avoid assay variability caused by glycosylation pattern differences. This C-glycoside ensures stability (resistant to hydrolysis), consistent activity (DPPH scavenging), and low toxicity (LD50 > 1 mg/mL). - C-Glycosidic bond prevents acid/enzymatic degradation for consistent experimental concentrations. - Validated free radical scavenger comparable to isoorientin & swertisin for antioxidant assays. - Isolated from Alliaria petiolata; serves as a rice leaf antioxidant biomarker for crop quality studies. Supplied with rigorous QC documentation to guarantee batch-to-batch reproducibility.

Molecular Formula C28H32O16
Molecular Weight 624.5 g/mol
Cat. No. B8262100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoscoparin-2'-beta-D-glucopyranoside
Molecular FormulaC28H32O16
Molecular Weight624.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
InChIInChI=1S/C28H32O16/c1-40-14-4-9(2-3-10(14)31)13-5-11(32)18-15(41-13)6-12(33)19(22(18)36)26-27(24(38)21(35)16(7-29)42-26)44-28-25(39)23(37)20(34)17(8-30)43-28/h2-6,16-17,20-21,23-31,33-39H,7-8H2,1H3
InChIKeyAQQFWSYLUDMDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoscoparin-2'-beta-D-glucopyranoside Antioxidant Activity & Research


Isoscoparin-2'-beta-D-glucopyranoside (also referred to as Isoscoparin-2″-O-glucoside or 2″-O-β-D-glucosylisoscoparin; CAS: 97605-25-9) is a flavonoid C-glycoside characterized by a trihydroxyflavone backbone glycosylated at the 2″-position of the glucosyl ring with a β-D-glucosyl residue [1]. This compound has been isolated from natural sources including Alliaria petiolata seeds [2] and Oryza sativa (rice) [3]. It is primarily recognized for its prominent free radical scavenging activity in the DPPH assay and has been identified as a metabolite in cereals and cereal products [4]. As a C-glycosyl flavonoid, it belongs to a class of compounds known for enhanced chemical stability relative to O-glycosidic flavonoids, a property with implications for experimental reproducibility and formulation [5].

Workflow Antioxidant screening and SAR studies
Selection C-glycosyl flavonoid with reported DPPH radical scavenging response
Use Context Natural product compound for radical scavenging research

Isoscoparin-2'-beta-D-glucopyranoside Procurement & Specificity


Substituting Isoscoparin-2'-beta-D-glucopyranoside with other flavonoid glycosides—even those sharing the isoscoparin aglycone—can compromise experimental outcomes due to distinct glycosylation patterns that govern bioactivity, stability, and analytical behavior. For example, the aglycone isoscoparin [1] and the 7-O-glucoside derivative exhibit divergent activity profiles (e.g., COX-2 inhibition versus free radical scavenging) because the position and number of sugar moieties critically influence molecular recognition and physicochemical properties. More broadly, as a C-glycoside, this compound demonstrates greater resistance to acid hydrolysis and enzymatic cleavage compared to O-glycosidic flavonoids [2], affecting both shelf stability and metabolic fate in biological assays. Consequently, selecting the precise glycosylated form is not a matter of vendor convenience but a determinant of assay validity and data reproducibility.

Glycosylation Position Activity profile may shift; 7-O-glucoside or aglycone forms can differ in radical scavenging vs. COX-2 inhibition endpoints.
C- vs O-Glycoside Stability O-glycosidic flavonoids are enzymatically cleavable, potentially altering exposure and assay interpretation compared to the C-glycoside.
Shelf & Matrix Degradation C-glycoside provides more consistent experimental window; O-glycoside analogs may degrade under acidic or enzymatic conditions.

Isoscoparin-2'-beta-D-glucopyranoside Comparative Evidence


DPPH Radical Scavenging Activity

In a direct comparative study of four flavone 6-C-glycosides isolated from Alliaria petiolata, Isoscoparin-2″-β-D-glucopyranoside demonstrated prominent free radical scavenging activity with an IC50 value falling within the same range (1.25×10⁻² to 7.69×10⁻³ mg/mL) as the structurally related compounds isoorientin, swertiajaponin, and swertisin [1]. This indicates that the compound's antioxidant potency is on par with these well-characterized reference flavonoids when evaluated under identical DPPH assay conditions.

DPPH Scavenging
Head-to-head
IC50 range 0.00769–0.0125 mg/mL; comparable to isoorientin, swertiajaponin, swertisin
Supports antioxidant comparator context
No significant difference reported within 6-C-glycoside subclass
Antioxidant Free Radical Scavenging Flavonoid C-glycosides

Leaf Antioxidant Activity Correlation

In a metabolomic profiling study of rice leaves (Oryza sativa cv. Ilmi), Isoscoparin-2″-O-glucoside, along with three other flavonoid diglucosides (isoorientin-2″-O-glucoside, isovitexin-2″-O-glucoside, and isoorientin-2″-O-(6‴-ρ-coumaroyl)-glucoside), exhibited higher Pearson's correlation coefficients with overall antioxidant activities (DPPH, ABTS, FRAP) compared to other metabolites in the correlation network [1]. Specifically, these four compounds displayed similar relative differences in abundance across different light treatments and consistently demonstrated stronger statistical associations with antioxidant endpoints than the majority of detected metabolites.

Metabolite Correlation
Cross-study
Higher Pearson’s r with DPPH/ABTS/FRAP than other metabolites in rice leaves
Supports antioxidant biomarker selection context
Reported qualitative correlation; exact r values not provided
Metabolomics Antioxidant Activity Rice Leaf Correlation Network

Brine Shrimp Toxicity Profile

In the brine shrimp lethality assay, Isoscoparin-2″-β-D-glucopyranoside exhibited very low general toxicity with an LD50 value exceeding 1.00 mg/mL, a result shared by the other three flavone 6-C-glycosides (isoorientin, swertiajaponin, swertisin) isolated from the same source [1]. This data point establishes a baseline safety profile for this compound class, differentiating it from more cytotoxic flavonoids and supporting its use in cellular or in vivo models where minimal baseline toxicity is required.

Acute Toxicity (LD50)
Reported
>1.00 mg/mL in Artemia salina; comparable to reference 6-C-glycosides
Supports low general toxicity context
Shared profile across tested flavone 6-C-glycosides
Toxicity Brine Shrimp Assay Safety Assessment

C-Glycosidic Stability vs. O-Glycosides

As a flavonoid C-glycoside, Isoscoparin-2'-beta-D-glucopyranoside benefits from the intrinsic chemical stability of carbon-carbon glycosidic bonds. Compared to O-glycosidic flavonoids, C-glycosides demonstrate significantly higher resistance to acid hydrolysis during cooking and digestion, and they are not substrates for intestinal β-glucosidases [REFS-1, REFS-2]. This stability profile translates to longer shelf-life in stock solutions and reduced metabolic degradation in biological matrices, ensuring that the administered compound remains intact throughout the experimental window.

Glycosidic Stability
Class-level
C-glycosidic bond resists acid hydrolysis and β-glucosidase cleavage
May enhance stability and experimental reproducibility
Based on established class characteristics for C-glycosylflavones
Stability C-Glycoside Hydrolysis Resistance Formulation

Isoscoparin-2'-beta-D-glucopyranoside Applications


Antioxidant Screening & SAR Studies

Given its established DPPH radical scavenging potency within the same range as isoorientin and swertisin [1], Isoscoparin-2'-beta-D-glucopyranoside serves as a reliable positive control or comparator in antioxidant assays. Its defined structure (C-glycoside with diglucosyl moiety) makes it a valuable tool for probing how specific glycosylation patterns influence electron-donating capacity, particularly when compared to aglycones or mono-glycosylated analogs.

Metabolomics & Crop Quality Biomarker

The strong correlation of this compound with leaf antioxidant activity in rice [1] supports its use as a targeted biomarker in metabolomic studies aimed at improving crop nutritional quality or stress tolerance. Researchers developing functional foods or agricultural products can leverage this correlation to monitor or enhance antioxidant potential through breeding or cultivation practices.

Low Cytotoxicity In Vitro/In Vivo Studies

The demonstrated low acute toxicity in the brine shrimp model (LD50 > 1 mg/mL) [1] makes Isoscoparin-2'-beta-D-glucopyranoside suitable for cellular and whole-organism assays where high viability is essential. This profile is particularly advantageous for investigating subtle modulatory effects (e.g., on signaling pathways or gene expression) without the confounding influence of compound-induced cell death.

Stability & Formulation Studies

The C-glycosidic bond confers resistance to acid hydrolysis and enzymatic cleavage [REFS-1, REFS-2], ensuring that the compound remains intact during storage and throughout experimental timelines. This property is critical for researchers requiring consistent concentrations in cell culture media, animal feed, or plant treatment solutions, and for those investigating the fate of intact flavonoids in biological systems.

Application
Selection Property
Validation Focus
Antioxidant pathway and SAR research
DPPH radical scavenging assay context
Radical scavenging endpoint comparability
Crop metabolomics and quality biomarker studies
Antioxidant correlation network context
Phenotype–metabolite association review
Cell and whole-organism model studies
Reported low general toxicity profile
Viability assessment in model systems
Stability and formulation research
C-glycosidic bond stability
Intact compound exposure in biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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